molecular formula C78H134F4N4O35 B8027684 Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Cat. No.: B8027684
M. Wt: 1763.9 g/mol
InChI Key: CSFNMNXCDRHNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Mal-PEG4-Glu(TFP ester)-NH-m-PEG24” is a product from Quanta BioDesign’s novel, patent-pending Sidewinder™ line . It has a terminal maleimide group that provides thiol-specific reactivity on one end of the molecule, while a long, methyl-terminated dPEG spacer provides hydrophilicity and protection from proteolysis on the other end . Between the two ends, tetrafluorophenyl ester-functionalized glutamic acid offers a convenient attachment point for a hydrophobic drug or other small molecules .


Molecular Structure Analysis

The molecule has a Y-shaped structure with a terminal maleimide group and a long, methyl-terminated dPEG spacer . The tetrafluorophenyl ester-functionalized glutamic acid is located between the two ends . The empirical formula of the molecule is C78H134F4N4O35 and its molecular weight is 1763.90 g/mol .


Chemical Reactions Analysis

The molecule is suitable for pegylation reactions . The terminal maleimide group provides thiol-specific reactivity, which can be used to attach the molecule to thiol groups on other molecules .


Physical and Chemical Properties Analysis

The molecule is a solid or viscous liquid at room temperature . It is heterobifunctional, meaning it has two different functional groups . The molecule is also hydrophilic due to the presence of the long, methyl-terminated dPEG spacer .

Safety and Hazards

The molecule is classified as a combustible solid . It should be stored at a temperature of -20°C .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H134F4N4O35/c1-93-14-15-97-22-23-101-28-29-103-32-33-105-36-37-107-40-41-109-44-45-111-48-49-113-52-53-115-56-57-117-60-61-119-64-65-120-63-62-118-59-58-116-55-54-114-51-50-112-47-46-110-43-42-108-39-38-106-35-34-104-31-30-102-27-26-100-21-18-96-13-9-84-78(92)69(2-5-74(91)121-77-75(81)67(79)66-68(80)76(77)82)85-71(88)7-11-94-16-19-98-24-25-99-20-17-95-12-8-83-70(87)6-10-86-72(89)3-4-73(86)90/h3-4,66,69H,2,5-65H2,1H3,(H,83,87)(H,84,92)(H,85,88)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFNMNXCDRHNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H134F4N4O35
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1763.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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